molecular formula C13H15FN2O B8404794 5-Fluoro-2-(4-methylpiperidin-4-yl)-benzoxazole

5-Fluoro-2-(4-methylpiperidin-4-yl)-benzoxazole

Cat. No. B8404794
M. Wt: 234.27 g/mol
InChI Key: KFVGMOGJLBXYQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08754073B2

Procedure details

Starting from 2-amino-4-fluorophenol and mono-tert-butyl 4-methylpiperidine-1,4-dicarboxylate (V-9) may be prepared and purified analogously to (V-8) (see 45.1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[OH:9].[CH3:10][C:11]1([C:24]([O-])=O)[CH2:16][CH2:15][N:14](C(OC(C)(C)C)=O)[CH2:13][CH2:12]1>>[F:8][C:6]1[CH:5]=[CH:4][C:3]2[O:9][C:10]([C:11]3([CH3:24])[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]3)=[N:1][C:2]=2[CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC(=C1)F)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
may be prepared
CUSTOM
Type
CUSTOM
Details
purified analogously to (V-8) (see 45.1)

Outcomes

Product
Name
Type
Smiles
FC=1C=CC2=C(N=C(O2)C2(CCNCC2)C)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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